molecular formula C18H15ClFNO B1325633 (4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-31-3

(4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1325633
CAS RN: 898764-31-3
M. Wt: 315.8 g/mol
InChI Key: FAJDOXARJQPRNX-UHFFFAOYSA-N
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Description

The compound (4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule that contains several functional groups. It has a methanone group attached to two phenyl rings, one of which is substituted with a 2,5-dihydro-1H-pyrrol-1-yl group and the other with chloro and fluoro groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, the methanone group, and the halogen substituents would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is a heterocycle that can participate in various reactions. The methanone group is a carbonyl group, which is also quite reactive. The chloro and fluoro substituents can also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the pyrrole ring, the methanone group, and the halogen substituents would all contribute to these properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to (4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have been synthesized and structurally analyzed. For example, in the synthesis of boric acid ester intermediates, a three-step substitution reaction was employed. The structures were confirmed by various spectroscopic methods and crystallographic analyses (Huang et al., 2021).

Molecular Structure and Conformation

  • Density Functional Theory (DFT) has been used to calculate the molecular structures of similar compounds, providing insights into their conformational behavior and physicochemical properties (Huang et al., 2021).

Synthesis and Crystal Structure in Related Compounds

  • Compounds with structural similarities have been synthesized and characterized using X-ray diffraction, which reveals detailed information about their molecular arrangement and crystallographic properties (Sun et al., 2017).

Antimicrobial and Antiviral Activity

  • Similar compounds have shown antimicrobial and antiviral activities. For instance, certain pyrazoline derivatives demonstrated significant in vivo anti-inflammatory and in vitro antibacterial effects (Ravula et al., 2016).
  • Other derivatives exhibited promising antiviral activities, with certain substituted analogues showing higher efficacy (Ali et al., 2007).

Antitumour Activity

  • Derivatives of similar molecular structures have been studied for their antitumour activities. Specific compounds showed inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Quantum Chemical and Docking Studies

  • Quantum chemical studies and molecular docking simulations have been conducted on similar compounds, providing insights into their electronic structures and potential interactions with biological targets (Sivakumar et al., 2021).

Role in Medicinal Chemistry

  • Compounds with structural similarities are being explored in medicinal chemistry for their potential therapeutic applications, such as in the treatment of mood disorders and as agonists at specific receptor sites (Chrovian et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJDOXARJQPRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643038
Record name (4-Chloro-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-31-3
Record name (4-Chloro-3-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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